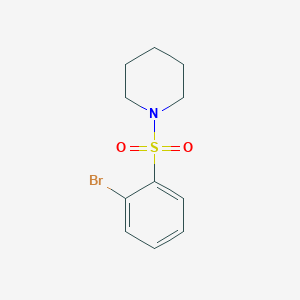

1-((2-Bromophenyl)sulfonyl)piperidine

Übersicht

Beschreibung

The compound "1-((2-Bromophenyl)sulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological properties and are an important class of compounds in pharmaceutical research .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves the use of 1,3-dicarbonyl compounds in bromodimethylsulfonium bromide-catalyzed multicomponent reactions, leading to the formation of functionalized piperidines . Another method employs polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives . Additionally, the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine has been used to prepare 1-benzhydryl-sulfonyl piperidine derivatives with antimicrobial activity .

Molecular Structure Analysis

The molecular structure and electronic properties of piperidine derivatives can be evaluated using computational methods such as Density Functional Theory (DFT). Studies have been conducted to analyze the frontier molecular orbitals, molecular electrostatic potential, and noncovalent interactions to understand the reactivity and stability of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including heterocyclization with amines , coupling with different electrophiles , and reactions with diamines to form sulfur-nitrogen heterocycles . These reactions are crucial for the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by the nature of substitutions on the piperidine ring. For instance, the introduction of sulfonyl groups can significantly affect the antimicrobial activity of these compounds . The bioactivity of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine against various enzymes has been evaluated, demonstrating promising activity against butyrylcholinesterase . Moreover, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their evaluation against butyrylcholinesterase enzyme further highlights the importance of chemical modifications in determining the properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents Synthesis :

- Piperidine derivatives, including those related to "1-((2-Bromophenyl)sulfonyl)piperidine", have been synthesized and evaluated for their potential as anticancer agents. Compounds with a 1,3,4-oxadiazole structure appended to a piperidine core showed promising results against cancer cells (Rehman et al., 2018).

Antimicrobial Activity :

- Derivatives of "1-((2-Bromophenyl)sulfonyl)piperidine" have shown potent antimicrobial activities. For instance, compounds synthesized from piperidine and sulfonyl chlorides exhibited significant growth inhibition against various bacterial strains (Vinaya et al., 2009).

Enzyme Inhibition :

- Piperidine sulfonamide derivatives have been evaluated for their ability to inhibit enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, which are significant for various therapeutic applications, including Alzheimer's disease (Khalid et al., 2013).

Antioxidant Capacity :

- Some synthesized sulfonyl hydrazone compounds containing piperidine structures have demonstrated notable antioxidant activities, which could be beneficial in the treatment of diseases caused by oxidative stress (Karaman et al., 2016).

Diabetes Treatment :

- Piperidine-based sulfonamides have been synthesized and tested for their potential in treating type II diabetes, showing promising results as inhibitors of the α-glucosidase enzyme, a target for diabetes management (ur-Rehman et al., 2018).

Synthesis of Heterocyclic Compounds :

- "1-((2-Bromophenyl)sulfonyl)piperidine" and its derivatives have been used in the synthesis of various heterocyclic compounds with potential biological activities. These include pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives (Ammar et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWVAUVIDEPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650047 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Bromophenyl)sulfonyl)piperidine | |

CAS RN |

951883-98-0 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

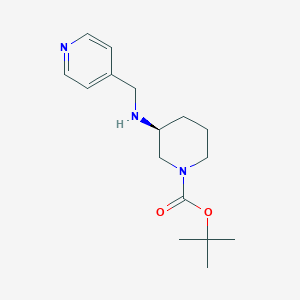

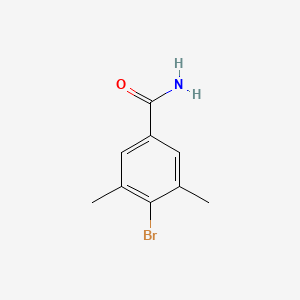

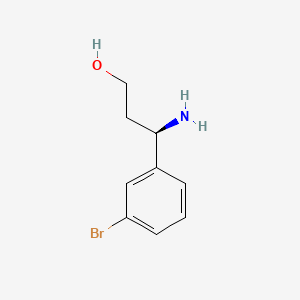

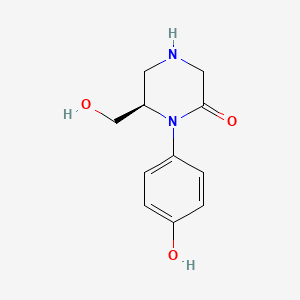

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)